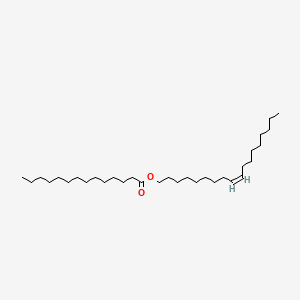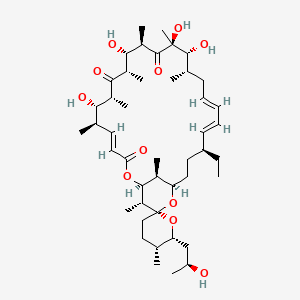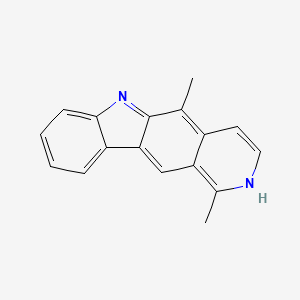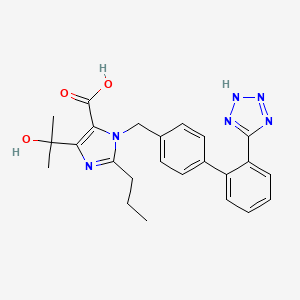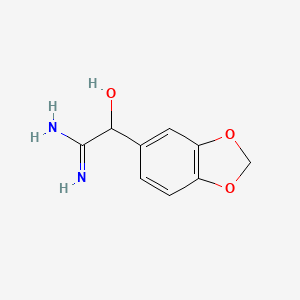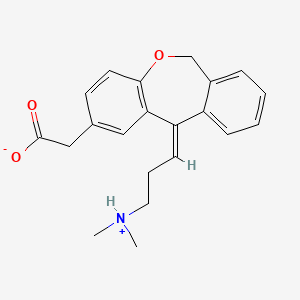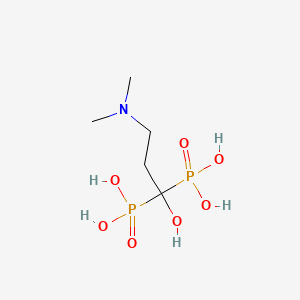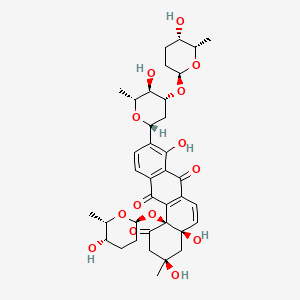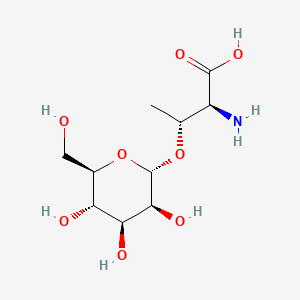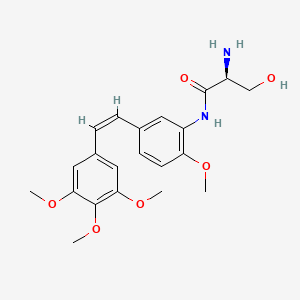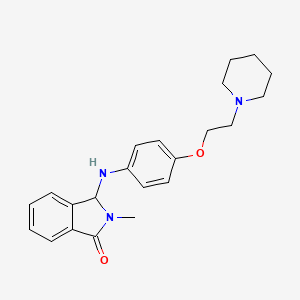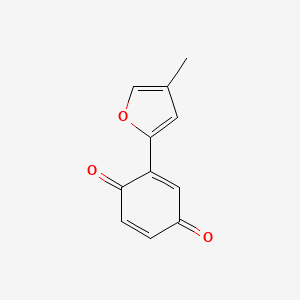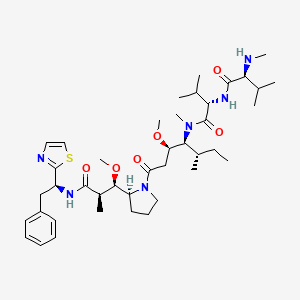
Mmad
概要
説明
デメチルドラスタチン 10 は、モノメチルドラスタチン 10 とも呼ばれ、海洋天然物ドラスタチン 10 から誘導された強力なチューブリン阻害剤です。これは、インド洋の軟体動物 Dolabella auricularia から最初に単離されたドラスタチン 10 の合成類似体です。 デメチルドラスタチン 10 は、有意な抗腫瘍活性を示しており、標的癌療法のための抗体薬物複合体における毒素ペイロードとして使用されています .
科学的研究の応用
Demethyldolastatin 10 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes, particularly its ability to inhibit tubulin polymerization.
Medicine: Used in the development of antibody-drug conjugates for targeted cancer therapy. .
Industry: Employed in the production of antibody-drug conjugates for pharmaceutical applications
作用機序
デメチルドラスタチン 10 は、チューブリン重合を阻害することによりその効果を発揮し、微小管の形成を阻害します。この阻害は、癌細胞の細胞周期停止とアポトーシスにつながります。 デメチルドラスタチン 10 の分子標的はチューブリンであり、細胞分裂とアポトーシスに関与する経路に影響を与えます .
類似化合物の比較
デメチルドラスタチン 10 は、以下のような他のチューブリン阻害剤と類似しています。
ドラスタチン 10: デメチルドラスタチン 10 が誘導される親化合物。 .
モノメチルアウリスタチン E: 癌療法のための抗体薬物複合体で使用される、ドラスタチン 10 のもう 1 つの合成類似体
ビンブラスチン: チューブリン重合を阻害し、癌化学療法に使用される天然物.
デメチルドラスタチン 10 のユニークさは、その特定の修飾にあり、抗体薬物複合体における安定性と有効性を高め、標的癌療法における貴重なツールとなっています .
準備方法
合成経路と反応条件
デメチルドラスタチン 10 の合成は、さまざまなアミノ酸残基のカップリングを含む複数のステップを伴います。 重要なステップの 1 つは、安定なオキシムリガンド法であり、薬物抗体比が約 2.0 のほぼ均一な抗体薬物複合体を生成します 。この化合物のジメチルスルホキシド中での溶解度は 10 ミリモル以上です。 より高い濃度を得るために、化合物を 37℃ で 10 分間加温するか、超音波浴で振盪することができます .
工業生産方法
デメチルドラスタチン 10 の工業生産は、通常、上記と同じ合成経路を使用して大規模合成を行います。 このプロセスは、抗体薬物複合体における使用に不可欠な、高純度と一貫性を保証します .
化学反応の分析
反応の種類
デメチルドラスタチン 10 は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。
還元: この反応は、水素の付加または酸素の除去を伴います。
置換: この反応は、1 つの原子または原子団を別の原子または原子団で置き換えることを伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。 これらの反応の条件は、所望の生成物と実行される特定の反応によって異なります .
生成される主要な生成物
これらの反応から生成される主な生成物には、さまざまなデメチルドラスタチン 10 誘導体が含まれ、これは、さらなる化学的修飾に使用するか、より複雑な分子の合成における中間体として使用できます .
科学研究の応用
デメチルドラスタチン 10 は、以下を含む幅広い科学研究の応用があります。
類似化合物との比較
Demethyldolastatin 10 is similar to other tubulin inhibitors, such as:
Dolastatin 10: The parent compound from which Demethyldolastatin 10 is derived. .
Monomethyl Auristatin E: Another synthetic analog of Dolastatin 10, used in antibody-drug conjugates for cancer therapy
Vinblastine: A natural product that inhibits tubulin polymerization and is used in cancer chemotherapy.
The uniqueness of Demethyldolastatin 10 lies in its specific modifications, which enhance its stability and efficacy in antibody-drug conjugates, making it a valuable tool in targeted cancer therapy .
特性
IUPAC Name |
(2S)-N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66N6O6S/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50)/t27-,28+,30-,31-,32+,34-,35-,36-,37+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUGYPPOFIHFJS-UUFHNPECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101010182 | |
| Record name | Monomethylauristatin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101010182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
771.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203849-91-6 | |
| Record name | Monomethylauristatin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101010182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is MMAD and why is it important in aerosol science?
A1: this compound stands for mass median aerodynamic diameter. It is a crucial parameter for characterizing the size distribution of particles in an aerosol. This compound represents the aerodynamic diameter where 50% of the aerosol's mass is contained in particles smaller than that diameter, and 50% is contained in particles larger. Understanding this compound is critical for predicting aerosol behavior, including deposition patterns in the respiratory system, environmental transport, and efficacy of inhaled medications.
Q2: How does particle size, specifically this compound, influence the deposition of inhaled aerosols in the respiratory tract?
A2: Particle size, as represented by this compound, significantly impacts the deposition of inhaled aerosols in the respiratory tract. Larger particles (this compound > 5 μm) tend to deposit in the oropharyngeal region due to inertial impaction. [, ] Particles in the 2-5 μm range deposit primarily in the central airways (trachea and bronchi) by sedimentation. [, ] Smaller particles (< 2 μm) can reach the deep lung, depositing in the bronchioles and alveoli via Brownian diffusion. [, ] Optimizing this compound is crucial for ensuring targeted drug delivery to specific regions of the lungs. []
Q3: What methods are commonly used to measure the size distribution and this compound of aerosols?
A3: Several methods can determine the size distribution and this compound of aerosols. Cascade impaction is a widely used technique that separates particles based on their aerodynamic diameter as they impact on different stages of the impactor. [, , ] Other methods include time-of-flight analysis using instruments like the Aerodynamic Particle Sizer Spectrometer (APS) [, ] and laser diffraction techniques. [] The choice of method depends on factors such as the aerosol properties, required measurement range, and desired accuracy.
Q4: How does relative humidity affect the this compound of hygroscopic aerosols?
A4: Hygroscopic aerosols, like those produced by some inhalers, grow in size with increasing humidity due to water vapor condensation on the particles. [, ] This growth can substantially increase the this compound, affecting the aerosol's deposition pattern in the respiratory tract. [] For instance, the this compound of cromolyn sodium powder dispersed by a Spinhaler® significantly increased with rising humidity. []
Q5: How does the use of a spacer device impact the this compound and deposition of aerosols from pressurized metered-dose inhalers (pMDIs)?
A5: Spacer devices attached to pMDIs can improve drug delivery to the lungs by modifying the aerosol characteristics. They allow the propellant to evaporate before inhalation, reducing initial droplet size and this compound. [] Spacers also decrease the velocity of the aerosol, minimizing oropharyngeal deposition and increasing the fraction of drug reaching the lower airways. [] Studies on betamethasone valerate and triamcinolone acetonide pMDI formulations demonstrated that incorporating a spacer device effectively reduced this compound to less than 4.7 μm and increased the fine particle fraction (FPF). []
Q6: Can the choice of nebulizer and compressor combination influence the this compound and delivery efficiency of nebulized medications?
A6: Yes, the choice of nebulizer and compressor combination significantly influences the this compound and delivery efficiency of nebulized medications. Different nebulizer designs and operating pressures can produce aerosols with varying particle size distributions and output volumes. [] The pressure-flow characteristics of the compressor also impact the nebulizer's performance. [] Using mismatched nebulizers and compressors can lead to suboptimal drug delivery and treatment outcomes. []
Q7: Can you provide an example of a dry-powder formulation for inhalation and its characteristics related to this compound?
A7: A dry-powder formulation of nanocrystalline camptothecin (CPT) was developed for inhalation delivery as a potential lung cancer treatment. [] CPT nanocrystals, with an approximate diameter of 120 nm, were spray-dried with dextran, creating particles suitable for lung deposition. [] This formulation achieved an this compound of 2.7 μm and a fine particle fraction (FPF) of 78%, indicating efficient delivery to the deep lung. []
Q8: How can computational chemistry and modeling be applied in understanding and predicting this compound?
A8: Computational chemistry and modeling can help understand the factors influencing this compound and predict the behavior of aerosol particles. Molecular dynamics simulations can investigate the interactions between drug particles, excipients, and solvents during aerosol generation. [] Computational fluid dynamics (CFD) models can simulate aerosol flow and deposition patterns in the respiratory tract, taking into account particle size distribution and breathing parameters. [] These tools facilitate the design and optimization of inhalation formulations with desired this compound characteristics for targeted drug delivery. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


